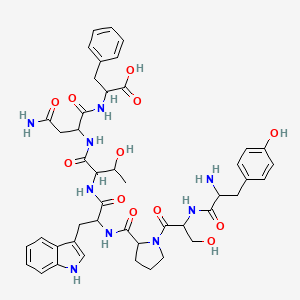![molecular formula C10H14ClN3O B12114965 Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide CAS No. 893727-38-3](/img/structure/B12114965.png)
Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide benzoïque, 5-chloro-2-[(1-méthyléthyl)amino]-, hydrazide est un composé chimique doté d'une structure complexe comprenant un noyau d'acide benzoïque substitué par un atome de chlore et un groupe isopropylamino, ainsi qu'un groupe fonctionnel hydrazide.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'acide benzoïque, 5-chloro-2-[(1-méthyléthyl)amino]-, hydrazide implique généralement les étapes suivantes :
Nitration et réduction : Le matériau de départ, l'acide 5-chloro-2-nitrobenzoïque, subit une nitration suivie d'une réduction pour former l'acide 5-chloro-2-aminobenzoïque.
Amidation : L'acide 5-chloro-2-aminobenzoïque est ensuite réagi avec l'isopropylamine pour former l'acide 5-chloro-2-[(1-méthyléthyl)amino]benzoïque.
Formation d'hydrazide : Enfin, l'acide 5-chloro-2-[(1-méthyléthyl)amino]benzoïque est traité avec de l'hydrazine pour produire l'hydrazide souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies synthétiques similaires, mais sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de catalyseurs hautement efficaces et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
L'acide benzoïque, 5-chloro-2-[(1-méthyléthyl)amino]-, hydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazide en d'autres groupes fonctionnels.
Substitution : L'atome de chlore peut être substitué par d'autres groupes dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium ou le tert-butylate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide benzoïque, tandis que la réduction peut produire des amines ou d'autres composés azotés.
Applications De Recherche Scientifique
L'acide benzoïque, 5-chloro-2-[(1-méthyléthyl)amino]-, hydrazide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide benzoïque, 5-chloro-2-[(1-méthyléthyl)amino]-, hydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydrazide peut former des liaisons covalentes avec des molécules biologiques, conduisant à l'inhibition ou à l'activation de certaines enzymes et de certains récepteurs. Cela peut entraîner divers effets biologiques, tels qu'une activité antimicrobienne ou anticancéreuse.
Mécanisme D'action
The mechanism of action of benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological molecules, leading to inhibition or activation of certain enzymes and receptors. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide benzoïque, 2-[(1S)-2,2,2-trifluoro-1-méthyléthyl]hydrazide
- Acide benzoïque, 2-amino-5-chloro-, ester méthylique
- Hydrazide d'acide 5-chloro-2-(1-méthyléthyl)benzoïque
Unicité
L'acide benzoïque, 5-chloro-2-[(1-méthyléthyl)amino]-, hydrazide est unique en raison de son motif de substitution spécifique et de ses groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d'un atome de chlore, d'un groupe isopropylamino et d'une fonctionnalité hydrazide en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
893727-38-3 |
|---|---|
Formule moléculaire |
C10H14ClN3O |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
5-chloro-2-(propan-2-ylamino)benzohydrazide |
InChI |
InChI=1S/C10H14ClN3O/c1-6(2)13-9-4-3-7(11)5-8(9)10(15)14-12/h3-6,13H,12H2,1-2H3,(H,14,15) |
Clé InChI |
BUKVGMYYIJBUTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(C=C(C=C1)Cl)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114884.png)



![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)
![Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate](/img/structure/B12114933.png)
![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)

![Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate](/img/structure/B12114941.png)
![4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid](/img/structure/B12114942.png)

![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B12114957.png)
![3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12114961.png)
![3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B12114967.png)
